2-[4-(3-methoxyphenyl)piperazin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-[4-(3-methoxyphenyl)piperazin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, linked to a cyclopenta[b]pyridine core with a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 3-methoxyphenylamine with ethylene glycol in the presence of a catalyst.
Cyclopenta[b]pyridine Core Formation: The cyclopenta[b]pyridine core is constructed through a cyclization reaction involving a suitable precursor, such as a pyridine derivative.
Coupling Reaction: The piperazine intermediate is then coupled with the cyclopenta[b]pyridine core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-methoxyphenyl)piperazin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine or aldehyde derivatives.
Substitution: Introduction of various alkyl or acyl groups on the piperazine ring.
Scientific Research Applications
2-[4-(3-methoxyphenyl)piperazin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving neurotransmitter receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with adrenergic receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as adrenergic receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to physiological effects such as muscle contraction or relaxation, neurotransmitter release, and changes in blood pressure.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An α1-adrenergic receptor antagonist used to manage hypertension.
Uniqueness
2-[4-(3-methoxyphenyl)piperazin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific structural features, such as the combination of a piperazine ring with a methoxyphenyl group and a cyclopenta[b]pyridine core. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C20H22N4O |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H22N4O/c1-25-18-6-3-5-17(13-18)23-8-10-24(11-9-23)20-16(14-21)12-15-4-2-7-19(15)22-20/h3,5-6,12-13H,2,4,7-11H2,1H3 |
InChI Key |
FRCFYPCIVPTGFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N |
Origin of Product |
United States |
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